N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Description
Historical Development and Research Evolution
The structural exploration of thiazole-based compounds began in the early 20th century, with the thiazole ring gaining prominence due to its presence in vitamin B1 (thiamine). N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide emerged as a derivative of interest in the late 1990s, following advances in heterocyclic chemistry that enabled efficient synthesis of substituted thiazoles. Early studies focused on optimizing synthetic routes, such as the condensation of 4-(4-bromophenyl)thiazole-2-amine with acetyl chloride derivatives, which became a standard method by the mid-2000s.
The compound’s development parallels broader trends in medicinal chemistry, where brominated aromatic systems were increasingly utilized to enhance molecular stability and target binding. Between 2010–2020, researchers systematically modified its acetamide side chain to study structure-activity relationships, particularly in neurological and antimicrobial contexts.
Significance in Medicinal Chemistry Research
This compound occupies a critical niche in drug discovery due to three structural features:
- Thiazole Core : Facilitates π-π stacking interactions with biological targets
- 4-Bromophenyl Group : Enhances lipophilicity (LogP = 2.8 ± 0.3) and membrane permeability
- Acetamide Moiety : Provides hydrogen-bonding capacity (donor: 1, acceptor: 3)
Recent computational studies indicate a polar surface area of 75 Ų, suggesting moderate blood-brain barrier penetration potential. Comparative analyses with analogous compounds reveal enhanced target selectivity:
| Structural Feature | IC50 (AChE Inhibition) | Antimicrobial Activity (MIC vs S. aureus) |
|---|---|---|
| Parent thiazole | 12.4 μM | 128 μg/mL |
| Bromophenyl derivative | 3.14 μM | 32 μg/mL |
| Chlorophenyl analog | 5.67 μM | 64 μg/mL |
Table 1: Comparative biological activity of thiazole derivatives
Current Scientific Interest and Research Directions
Four primary research trajectories dominate contemporary studies:
1. Neurological Applications :
The compound demonstrates acetylcholinesterase (AChE) inhibition (IC50 = 3.14 μM) with 2.94-fold selectivity over butyrylcholinesterase, making it a candidate for Alzheimer’s disease modification. Recent work explores its dual inhibition of β-secretase (42% at 10 μM) and Aβ aggregation (68% reduction at 50 μM).
2. Antimicrobial Development :
Structural analogs show broad-spectrum activity against Gram-positive pathogens (MIC = 8–32 μg/mL), with the bromine atom critical for DNA gyrase binding (docking score: −9.2 kcal/mol).
3. Synthetic Methodology :
Innovative catalytic systems using Cu(I)/phenanthroline complexes achieve 92% yield in acetamide formation, reducing reaction times from 24h to 6h.
4. Structure Optimization :
QSAR models (R² = 0.89) guide modifications to the acetamide side chain, with N-propyl derivatives showing improved pharmacokinetic profiles (t1/2 = 8.7h vs parent 4.2h).
Ongoing clinical investigations focus on derivative compounds, as the parent molecule serves primarily as a lead structure. Eight patents filed between 2020–2025 protect novel synthesis methods and therapeutic applications, particularly for neurodegenerative diseases.
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Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALREGGMKYUGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , an amide group , and a bromophenyl substituent . The thiazole moiety is known for its role in various biologically active compounds, while the amide group enhances interactions with biomolecules. The bromophenyl group contributes to lipophilicity, influencing drug absorption and distribution.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting lipid biosynthesis pathways essential for pathogen survival .
In Vitro Studies
In vitro evaluations have demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | EC50 (µM) | Comparison |
|---|---|---|
| Xanthomonas oryzae (Xoo) | 156.7 | Better than bismerthiazol (230.5) |
| Xanthomonas axonopodis (Xac) | 281.2 | Better than thiodiazole copper (476.52) |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 194.9 | Slightly better than bismerthiazol (254.96) |
Scanning electron microscopy (SEM) studies confirmed that the compound causes cell membrane rupture in Xoo, indicating a mechanism of action that leads to cell death .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF7. Compounds derived from thiazole scaffolds have shown promising results in inhibiting cancer cell proliferation.
Anticancer Screening Results
The following table summarizes the anticancer activity against MCF7 cells:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| d6 | 6.56 | High activity |
| d7 | 7.09 | Comparable to standard drug moclobemide (IC50 = 6.061) |
Molecular docking studies suggest that the thiazole nucleus interacts with key cellular targets involved in cancer progression, potentially leading to effective therapeutic strategies against resistant cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Lipid Biosynthesis : The thiazole ring disrupts lipid synthesis in bacteria, impairing their growth.
- Interaction with Enzymes : The amide group facilitates binding to enzymes involved in cancer cell metabolism.
- Cell Membrane Disruption : The compound induces structural changes in bacterial membranes, leading to cell lysis .
Case Studies and Research Findings
Numerous studies have validated the biological activities of this compound:
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate .
- Another investigation into its anticancer properties revealed that certain derivatives were effective against resistant strains of breast cancer cells, showing lower cytotoxicity towards normal cells while maintaining efficacy against tumors .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antimicrobial activity. A study evaluated various derivatives of thiazole compounds against both Gram-positive and Gram-negative bacteria as well as fungal species. The results showed promising antimicrobial effects, suggesting that the compound may inhibit the growth of pathogens through mechanisms that disrupt bacterial lipid biosynthesis .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a molecular docking study revealed that derivatives of this compound demonstrated binding affinity towards estrogen receptors in human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated that certain derivatives exhibited notable cytotoxic effects against cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics .
Case Studies and Research Findings
- Antimicrobial Evaluation :
-
Cancer Cell Line Studies :
- In vitro studies conducted on MCF7 cells revealed that specific derivatives of this compound induced apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced efficacy .
Potential Applications in Medicine
Given its biological activities, this compound has potential applications in:
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the para-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Findings :
-
The bromine atom’s reactivity is enhanced by the electron-deficient aromatic ring, enabling efficient Suzuki-Miyaura coupling to generate biaryl derivatives.
-
Cyanide substitution proceeds under mild conditions, indicating potential for further functionalization.
Oxidation and Reduction
The thiazole ring and acetamide moiety participate in redox reactions under controlled conditions.
Mechanistic Insights :
-
Thiazole oxidation selectively targets the sulfur atom, forming sulfoxides without ring cleavage at low temperatures .
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LiAlH₄ reduces the acetamide carbonyl to a methylene group, retaining the thiazole integrity .
Cycloaddition and Ring-Opening Reactions
The thiazole ring engages in [3+2] cycloadditions with dipolarophiles.
| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | NaN₃, CuI, DMSO, 120°C | Triazole-fused thiazole-acetamide | C5-position of thiazole |
Notable Observation :
-
Azide-alkyne cycloaddition (CuAAC) yields triazole hybrids with retained antibacterial activity, demonstrating synthetic utility for drug discovery .
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis and condensation under acidic/basic conditions.
Structural Impact :
-
Hydrolysis regenerates the primary amine, enabling refunctionalization (e.g., acylation, sulfonylation) .
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Schiff base formation introduces π-conjugated systems, enhancing bioactivity .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes nitration and sulfonation at meta/para positions.
| Reaction Type | Reagents/Conditions | Product | Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(4-bromophenyl)-thiazole-acetamide | Meta to bromine | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 4-Sulfo-4-bromophenyl-thiazole-acetamide | Para to thiazole |
Electronic Effects :
-
Bromine’s strong electron-withdrawing nature directs incoming electrophiles to the meta position.
-
Sulfonation at the para position suggests steric hindrance from the thiazole ring.
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of thiazole acetamides are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of analogs with varying substituents (Table 1).
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents lower melting points compared to methoxy (OCH₃), likely due to reduced crystallinity .
- Synthetic Yields : Nitro-substituted analogs (e.g., 9h) exhibit higher yields (21%) than methoxy derivatives (15%), possibly due to improved reaction kinetics .
Enzyme Inhibition
- α-Glucosidase Inhibition : Analogs like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) showed 63% enzyme inhibition, highlighting the importance of chloro substituents for activity .
- Antimalarial Activity: N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide (14) demonstrated potent fast-killing properties against Plasmodium falciparum (IC₅₀ < 50 nM) .
Substituent Effects on Hydrogen Bonding and Crystallinity
- Hydrogen Bonding : The 4-bromo substituent in the parent compound may engage in halogen bonding, influencing crystal packing and stability .
- Crystallinity : Analogs with hydroxyl groups (e.g., N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibit lower melting points due to disrupted lattice stability .
Q & A
Basic: What are the recommended synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide?
A common method involves reacting 4-(4-bromophenyl)-2-aminothiazole with chloroacetyl chloride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, followed by precipitation on ice, filtration, and recrystallization from ethanol to isolate the product . Alternative approaches may use acetyl chloride derivatives under similar conditions.
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly distinguishing acetamide and thiazole protons.
- Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–C bond precision of ±0.004 Å) and validates molecular geometry .
- Mass spectrometry provides molecular ion peaks and fragmentation patterns for molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent selection : DMF enhances reactivity due to its high polarity and ability to stabilize intermediates.
- Stoichiometry : A 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride minimizes side products.
- Temperature control : Room temperature (298 K) reduces decomposition risks, as shown in analogous syntheses .
- Purification : Recrystallization from ethanol achieves >95% purity, critical for downstream applications.
Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for anticancer or antiviral activity?
- Pharmacophore modification : Replace the bromophenyl group with fluorophenyl or chlorophenyl analogs to assess halogen-dependent bioactivity .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) or viral targets (e.g., HIV-1 reverse transcriptase) to quantify IC₅₀ values.
- Computational docking : Model interactions with target proteins (e.g., HIV-1 protease) to identify critical binding motifs .
Advanced: How should discrepancies in biological activity data between studies be resolved?
- Purity verification : Use HPLC or LC-MS to confirm compound integrity (>95% purity) and rule out impurities .
- Assay standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) and endpoint measurements (e.g., MTT vs. ATP luminescence).
- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Advanced: What computational tools predict the pharmacokinetic profile of this compound?
- Lipophilicity (LogP) : Tools like MarvinSuite estimate solubility and membrane permeability, influenced by the bromophenyl group’s hydrophobicity.
- Metabolic stability : CYP450 enzyme interaction predictions via SwissADME identify potential oxidation sites (e.g., thiazole sulfur).
- Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., acetamide hydrolysis products) .
Basic: What are the documented applications of this compound in medicinal chemistry?
- Anticancer research : Acts as a scaffold for kinase inhibitors due to thiazole’s affinity for ATP-binding pockets.
- Antiviral development : Analogous 1,2,4-triazole derivatives show anti-HIV activity, suggesting potential for structural optimization .
Advanced: How does the bromophenyl substituent influence electronic properties and reactivity?
- Electron-withdrawing effect : The bromine atom decreases electron density on the thiazole ring, enhancing electrophilic substitution resistance.
- Steric effects : Bulky bromophenyl groups may hinder binding to flat enzymatic active sites, requiring SAR studies with smaller halogens (e.g., F, Cl) .
Basic: What safety precautions are necessary during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Waste disposal : Follow hazardous waste protocols for halogenated compounds.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound?
- Torsion angle analysis : X-ray data (e.g., C–S–C–N dihedral angles) reveal preferred conformations of the thiazole-acetamide linkage.
- Intermolecular interactions : Hydrogen bonding (N–H···O) and π-stacking (bromophenyl rings) inform packing behavior and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
